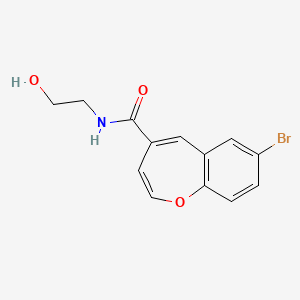
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, which share structural similarities with 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, exhibit promising anticancer properties. The anticancer activity is significantly influenced by the nature of heterocyclic substituents, indicating a potential area for developing new anticancer drugs. This was demonstrated through in vitro screening, highlighting the derivatives' high level of anticancer activity, although specific to molecular targets not correlated with known drugs (Konovalenko et al., 2022).
Antimicrobial Agents
Thiazolidinone derivatives, which could be structurally related, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis process involves key intermediates that could share mechanistic pathways with the synthesis of this compound, showcasing the compound's potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Enzyme Inhibition
4-Anilinoquinazolines, closely related in structure, have been synthesized as inhibitors of cardiac troponin I–interacting kinase (TNNi3K). These compounds provide insights into structure–activity relationships and the potential for this compound to serve as a lead structure for the development of enzyme inhibitors, emphasizing the importance of the N-methylbenzenesulfonyl group and the quinazoline hinge-binding motif (Asquith et al., 2020).
Antitumor Activity
Compounds related to this compound have been synthesized and shown to possess potent antitumor activity. This is evidenced by the synthesis of new pyrazole, triazole, and thiazolidine-pyrimido[4, 5-b]quinoline derivatives, highlighting the potential for similar compounds to be developed into effective antitumor agents (Abu‐Hashem & Aly, 2012).
Hypoxic-cytotoxic Agents
Quinoxaline derivatives, including those with piperazine substituents similar to this compound, have been identified as potent hypoxic-cytotoxic agents. This showcases the compound's potential application in targeting hypoxic cancer cells, with certain derivatives demonstrating significant potency and selectivity (Ortega et al., 2000).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-9-18(14-17(16)2)28(26,27)21-15-23-20-7-5-4-6-19(20)22(21)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULHJNTKLCDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
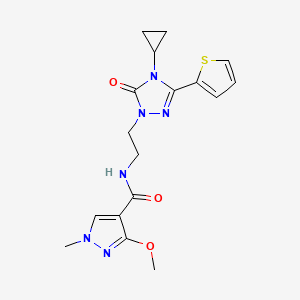

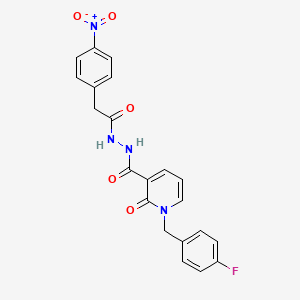
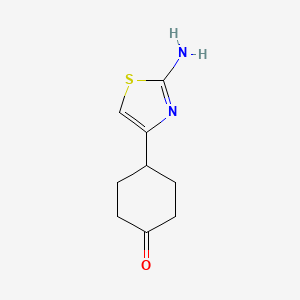
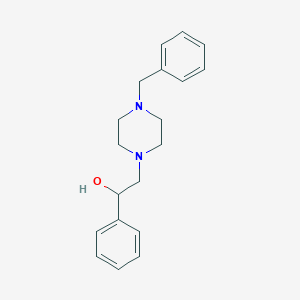
![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)
![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
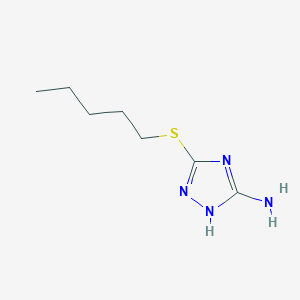
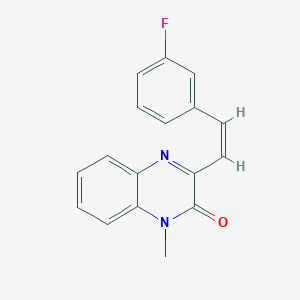
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2847401.png)
![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)
